PROTAC BET-bindendes Molekül 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PROTAC BET-Bindungsmolekül 1 ist ein wichtiges Zwischenprodukt bei der Synthese von hoch affinen BET-Inhibitoren. BET-Proteine, zu denen BRD2, BRD3, BRD4 und BRDT gehören, sind epigenetische „Leser“, die eine entscheidende Rolle bei der Regulation der Genexpression spielen. PROTACs, oder Proteolyse-Targeting-Chimären, sind heterobifunktionale Moleküle, die so konzipiert sind, dass sie Zielproteine durch die Umleitung des Ubiquitin-Proteasom-Systems abbauen. Diese Technologie hat sich in den letzten Jahren als neuartiges therapeutisches Paradigma etabliert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von PROTAC BET-Bindungsmolekül 1 umfasst mehrere Schritte, darunter die Herstellung des Bindungsmoleküls für das Protein von Interesse, des Linkers und des E3-Ubiquitin-Ligase-Bindungsmoleküls. Der Syntheseweg umfasst in der Regel die Verwendung der Click-Chemie, die eine effiziente und selektive Assemblierung der verschiedenen Komponenten unter nahezu physiologischen Bedingungen ermöglicht .

Industrielle Produktionsmethoden: Die industrielle Produktion von PROTAC BET-Bindungsmolekül 1 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird zur Langzeitstabilität typischerweise als Feststoff bei -20 °C gelagert .

Wissenschaftliche Forschungsanwendungen

PROTAC BET-Bindungsmolekül 1 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es verwendet, um den Abbau von BET-Proteinen und ihre Rolle bei der Genexpression zu untersuchen. In der Biologie wird es verwendet, um die Regulation der Genexpression und die Rolle von BET-Proteinen in verschiedenen Zellprozessen zu untersuchen. In der Medizin wird PROTAC BET-Bindungsmolekül 1 als potenzielles therapeutisches Mittel zur Behandlung von Krebs und anderen Krankheiten untersucht. In der Industrie wird es bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt .

Wirkmechanismus

PROTAC BET-Bindungsmolekül 1 übt seine Wirkung aus, indem es einen ternären Komplex mit dem Zielprotein BET und einer E3-Ubiquitin-Ligase bildet. Dieser Komplex erleichtert die Ubiquitinierung des Zielproteins, was zu seinem anschließenden Abbau durch das Proteasom führt. Der Abbau von BET-Proteinen stört ihre Rolle bei der Genexpression, wodurch die Genexpression und Zellprozesse moduliert werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BET-binding moiety 1 involves several steps, including the preparation of the protein-of-interest binding moiety, the linker, and the E3 ubiquitin ligase binding moiety. The synthetic route typically involves the use of click chemistry, which allows for the efficient and selective assembly of the different components under near-physiological conditions .

Industrial Production Methods: Industrial production of PROTAC BET-binding moiety 1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically stored as a solid at -20°C for long-term stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: PROTAC BET-Bindungsmolekül 1 durchläuft verschiedene chemische Reaktionen, darunter Substitutions- und Click-Chemie-Reaktionen. Click-Chemie, insbesondere die kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC), wird häufig verwendet, um die verschiedenen Komponenten des PROTAC-Moleküls zusammenzusetzen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von PROTAC BET-Bindungsmolekül 1 verwendet werden, sind Azide, Alkine und Kupferkatalysatoren. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität der funktionellen Gruppen zu erhalten .

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist das vollständig assemblierte PROTAC-Molekül, das das BET-Bindungsmolekül, den Linker und das E3-Ubiquitin-Ligase-Bindungsmolekül umfasst .

Wirkmechanismus

PROTAC BET-binding moiety 1 exerts its effects by forming a ternary complex with the target BET protein and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, leading to its subsequent degradation by the proteasome. The degradation of BET proteins disrupts their role in gene transcription, thereby modulating gene expression and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Zu den Verbindungen, die dem PROTAC BET-Bindungsmolekül 1 ähneln, gehören andere PROTACs, die auf BET-Proteine abzielen, wie z. B. MZ1 und ARV-771. Diese Verbindungen nutzen ebenfalls das Ubiquitin-Proteasom-System, um BET-Proteine abzubauen .

Einzigartigkeit: PROTAC BET-Bindungsmolekül 1 ist einzigartig in seiner hohen Affinität zu BET-Proteinen und seiner Fähigkeit, diese Proteine selektiv abzubauen. Diese Selektivität ermöglicht eine gezielte Modulation der Genexpression mit minimalen Off-Target-Effekten, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Eigenschaften

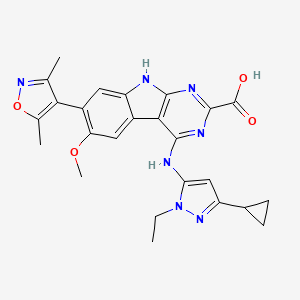

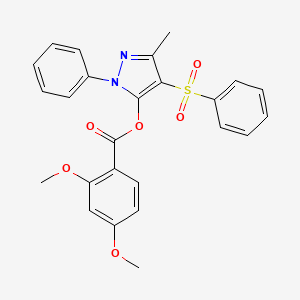

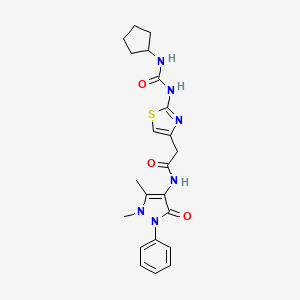

IUPAC Name |

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O4/c1-5-32-19(10-16(30-32)13-6-7-13)27-23-21-14-9-18(35-4)15(20-11(2)31-36-12(20)3)8-17(14)26-22(21)28-24(29-23)25(33)34/h8-10,13H,5-7H2,1-4H3,(H,33,34)(H2,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSICVZUZCUHARI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![butyl 4-(6-chloro-2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2556018.png)

![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide](/img/structure/B2556019.png)

![N-[6-(2-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2556020.png)

![1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea](/img/structure/B2556021.png)

![1-[1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine](/img/structure/B2556022.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)propan-2-ol](/img/structure/B2556034.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2556036.png)

![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2556037.png)

![8-(benzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2556038.png)